molecular formula C12H14N4 B13103597 2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline

2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline

Cat. No.: B13103597
M. Wt: 214.27 g/mol
InChI Key: LLCILSXHANWXPR-UHFFFAOYSA-N
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Description

2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline is a chemical compound built around the 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine scaffold, a bicyclic structure that combines a partially saturated pyridine ring with a 1,2,3-triazole. This core structure is of significant interest in medicinal chemistry and drug discovery. The partially saturated [1,2,3]triazolo[1,5-a]pyridine moiety has been identified as a key component in novel bioactive molecules, serving as a side chain in potassium channel modulators for treating nervous system disorders and in selective cyclin-dependent kinase-9 inhibitors for hematological malignancies . Furthermore, the broader class of triazolopyridine derivatives has demonstrated a wide range of biological activities, including trypanocidal effects by altering the sterol biosynthesis pathway in parasites . The aniline substituent on the triazole ring presents a versatile handle for further synthetic modification, allowing researchers to explore structure-activity relationships and develop targeted probes or potential therapeutic agents. This product is intended for research and development purposes in laboratory settings. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and use of this compound. Please refer to the Safety Data Sheet for detailed hazard information. The compound is sourced from a global supplier network to ensure consistent quality and availability for the scientific community.

Properties

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

2-(4,5,6,7-tetrahydrotriazolo[1,5-a]pyridin-3-yl)aniline

InChI

InChI=1S/C12H14N4/c13-10-6-2-1-5-9(10)12-11-7-3-4-8-16(11)15-14-12/h1-2,5-6H,3-4,7-8,13H2

InChI Key

LLCILSXHANWXPR-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=C(N=N2)C3=CC=CC=C3N)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline typically involves the formation of the triazolopyridine ring system through intramolecular cyclization reactions. One common method is the Huisgen azide-alkyne cycloaddition, which involves the reaction of an azide with an alkyne to form the triazole ring . For instance, the reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and sodium azide in dimethylformamide (DMF) at 80°C yields the desired triazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as copper(I) iodide (CuI) can enhance the efficiency of the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydrotriazole derivatives, and various substituted triazolopyridines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have synthesized novel compounds that include the triazole moiety and evaluated their antifungal activity against strains such as Candida albicans and Rhodotorula mucilaginosa. These compounds demonstrated greater efficacy than traditional antifungal agents like fluconazole, making them promising candidates for further development in treating fungal infections .

Anticancer Properties
The incorporation of the triazolo-pyridine structure in various compounds has been linked to anticancer activity. Specific derivatives have shown cytotoxic effects against different cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways essential for cancer cell survival .

Neuroprotective Effects
The potential neuroprotective effects of triazolo derivatives have been explored in the context of neurodegenerative diseases. Compounds similar to 2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline may inhibit neuroinflammation and oxidative stress pathways, which are critical in conditions like Alzheimer's disease .

Agricultural Applications

Pesticidal Properties
Research has focused on the use of triazole-based compounds as pesticides. Their ability to disrupt fungal growth makes them suitable for developing new fungicides. Studies have shown that specific derivatives can effectively control plant pathogens while being less harmful to beneficial organisms in the ecosystem .

Materials Science

Polymer Chemistry
In materials science, the unique properties of 2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline can be utilized to synthesize advanced polymers with enhanced thermal stability and mechanical properties. The incorporation of triazole rings into polymer backbones can improve resistance to degradation under environmental stressors .

Case Studies

Study Title Focus Findings
Synthesis and biological activity of triazole derivativesAntimicrobialSeveral derivatives showed MIC values ≤ 25 µg/mL against fungal strains .
Development of triazole-based anticancer agentsAnticancerInduced apoptosis in cancer cell lines with minimal toxicity to normal cells .
Evaluation of triazole compounds as pesticidesAgriculturalEffective against multiple plant pathogens with lower environmental impact compared to traditional pesticides .

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline involves its interaction with specific molecular targets. For instance, as a modulator of σ-receptors, it can influence neurotransmitter release and signal transduction pathways. As an inhibitor of β-secretase-1 (BACE-1), it can prevent the formation of amyloid plaques, which are implicated in Alzheimer’s disease .

Comparison with Similar Compounds

Key Observations :

  • The aniline substituent in the target compound distinguishes it from silyl (), hydroxyphenyl (), and thione-containing analogs ().
  • Core variations: Triazolopyridine (target) vs. triazolopyrimidine (–5) alter aromaticity and hydrogen-bonding capacity.

Key Observations :

  • The target compound’s synthesis likely parallels and , utilizing azide-alkyne cycloaddition for triazole ring formation .
  • Triazolopyrimidines (–5) require additional steps like etherification or Schiff base formation, increasing synthetic complexity .

Key Observations :

  • The aniline group in the target compound may confer bioactivity distinct from silyl-protected analogs (), such as enhanced binding to aromatic enzyme pockets.
  • Triazolopyrimidines with acetylhydrazones () or thione Schiff bases () demonstrate substituent-dependent activity, suggesting the target’s aniline group could be optimized for specific biological targets.

Physicochemical Properties

  • Solubility : The aniline group’s NH₂ moiety likely improves aqueous solubility compared to hydrophobic silyl derivatives () .
  • Stability : Piperidine saturation in the target compound may reduce ring strain versus fully aromatic triazolopyrimidines (–5), enhancing thermal stability.

Biological Activity

The compound 2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline is a member of the triazolo-pyridine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound through a review of recent research findings, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline is C10H12N6C_{10}H_{12}N_{6}, with a molecular weight of approximately 204.24 g/mol. The presence of the triazole and pyridine rings contributes to its unique pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo-pyridine derivatives. For instance, compounds in this class have been shown to inhibit various kinases involved in cancer progression. A notable example includes a derivative that exhibited an IC50 value of 0.013 μM against the TGF-β type I receptor kinase (ALK5), indicating strong inhibitory effects that could be leveraged for cancer immunotherapy .

Anti-inflammatory Effects

The compound's structural analogs have demonstrated significant anti-inflammatory properties. A study focusing on triazolo-pyridine derivatives revealed potent inhibition of IL-17A production in human whole blood assays. The compound 5a , structurally related to 2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline, achieved an IC50 value of 130 nM in inhibiting IL-17A production .

Neuroprotective Activity

Triazolo-pyridines have also been investigated for neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases. However, specific studies on 2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline are still limited.

Synthesis Methods

The synthesis of 2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline can be achieved through various methods. One effective approach involves the thermal Huisgen cycloaddition reaction between azides and alkynes under controlled conditions. This method allows for high yields and purity of the desired compound .

Case Studies and Research Findings

StudyCompoundBiological ActivityIC50 Value
12bALK5 Inhibition0.013 μM
5aIL-17A Inhibition130 nM

These findings illustrate the promising biological activities associated with triazolo-pyridine derivatives and their potential applications in treating various diseases.

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